Uprosertib

Overview

Description

Scientific Research Applications

Chemistry: Uprosertib serves as a valuable tool for studying the AKT signaling pathway and its role in cellular processes.

Biology: It is used to investigate the effects of AKT inhibition on cell proliferation, apoptosis, and metabolism.

Industry: The compound’s ability to inhibit AKT makes it a candidate for developing targeted cancer therapies.

Mechanism of Action

Target of Action

Uprosertib, also known as GSK2141795, is primarily targeted towards the Akt protein . Akt, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound is an oral ATP-competitive Akt inhibitor . It inhibits the activity of Akt1, Akt2, and Akt3 isoforms, thereby disrupting the signaling pathways regulated by these proteins . The inhibition of Akt signaling can lead to a decrease in cellular proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting Akt, this compound can disrupt this pathway, leading to decreased cell proliferation and increased apoptosis .

Pharmacokinetics

Preliminary pharmacokinetic data suggest that this compound is rapidly absorbed with a median maximum observed concentration (Cmax) occurring 3 hours following multiple doses and a mean effective half-life of approximately 3 days . The maximum tolerated dose (MTD) was established at 125 mg per day .

Result of Action

The inhibition of Akt signaling by this compound leads to reduced cell survival and increased apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease. It’s important to note that the effectiveness can vary depending on the type of cancer and the individual patient’s response .

Action Environment

Environmental factors such as the presence of lactic acid can influence the action of this compound. For instance, lactic acidosis, a condition often found in tumor microenvironments, can induce resistance to this compound . This resistance is characterized by increased cell survival and reduced apoptosis, even in the presence of this compound . This resistance can be reversed by inhibiting lactate transport or oxidative metabolism .

Future Directions

The PI3K/Akt/mTOR pathway, which Uprosertib targets, is central to a broad range of cellular regulatory processes, such as proliferation, differentiation, and survival . Dysregulation of this pathway is common in AML and is often caused by mutations in membrane-bound proteins . Therefore, further studies are necessary to determine additional rational combinations that can enhance the efficacy of Akt inhibitors, potentially by targeting compensatory mechanisms, and/or enhancing apoptosis .

Biochemical Analysis

Biochemical Properties

Uprosertib interacts with the AKT family of protein kinases, specifically AKT1, AKT2, and AKT3 . These interactions are crucial in the regulation of cell proliferation, apoptosis, metabolism, and immunity . This compound acts as a full agonist of the AKT receptor , inhibiting the signaling of these enzymes and thus playing a significant role in biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing AKT signaling and glucose uptake . This reduction in AKT signaling and glucose uptake is irrespective of lactic acid supplementation, indicating that this compound can influence cellular metabolism . In cancer cells, this compound treatment has been characterized by increased cell survival and reduced apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the AKT family of protein kinases . By inhibiting these enzymes, this compound can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound treatment has shown to reduce AKT signaling and glucose uptake, irrespective of lactic acid supplementation . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .

Metabolic Pathways

This compound is involved in the regulation of the PI3K/AKT pathway . This pathway is crucial for cell proliferation, apoptosis, metabolism, and immunity . Detailed information about the specific enzymes or cofactors that this compound interacts with, or its effects on metabolic flux or metabolite levels, is not currently available .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uprosertib involves the formation of a furan ring and the incorporation of various substituents to achieve the desired structure. The key steps include:

- Formation of the furan ring.

- Introduction of the chloro and fluoro substituents.

- Coupling with the appropriate amine to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Specific details on the industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions: Uprosertib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Afuresertib: A structurally similar AKT inhibitor with a thiophene core instead of a furan ring.

Trametinib: Often used in combination with uprosertib for enhanced therapeutic effects.

Uniqueness of this compound: this compound is unique due to its potent and selective inhibition of AKT isoforms, making it a valuable tool for studying AKT-related pathways and developing targeted therapies. Its structural modifications, such as the furan ring, contribute to its specificity and potency .

Properties

IUPAC Name |

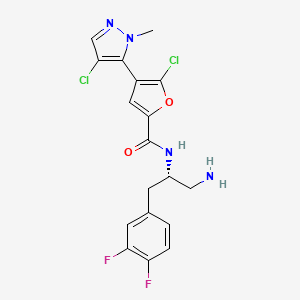

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAPYRUEKNRBA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047634-65-0 | |

| Record name | Uprosertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UPROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXM835LQ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)